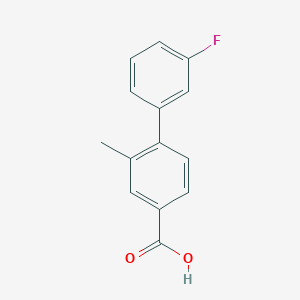

4-(3-Fluorophenyl)-3-methylbenzoic acid

Description

Significance of Fluorine in Pharmaceutical and Agrochemical Sciences

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. Due to its high electronegativity and small atomic size, fluorine can enhance a compound's metabolic stability, bioavailability, and binding affinity to biological targets. chemscene.com This strategic fluorination can lead to improved potency and a better pharmacokinetic profile in drug candidates. chemscene.com Consequently, fluorine-containing compounds represent a significant portion of commercially available pharmaceuticals and agrochemicals. researchgate.netchemimpex.com The presence of fluorine can influence lipophilicity, acidity, and the ability to form hydrogen bonds, all of which are critical factors in the interaction of a molecule with biological systems. chemscene.comnbinno.com

Overview of Benzoic Acid Scaffolds in Medicinal Chemistry

The benzoic acid scaffold is a fundamental building block in the synthesis of a wide array of bioactive molecules. acs.orgsigmaaldrich.com This structural motif is present in numerous natural products and is a key component in many synthetic drugs. sigmaaldrich.comnih.gov Its carboxylic acid group provides a versatile handle for chemical modifications, allowing for the creation of esters, amides, and other derivatives. This versatility enables chemists to fine-tune a molecule's properties to optimize its biological activity and therapeutic potential. rasayanjournal.co.in The inherent properties of the benzoic acid ring system make it a privileged structure in the design of new therapeutic agents. nih.gov

Contextualization of 4-(3-Fluorophenyl)-3-methylbenzoic acid within Fluorinated Carboxylic Acids

Fluorinated carboxylic acids are a broad class of compounds utilized extensively as precursors and intermediates in the synthesis of agrochemicals and pharmaceuticals. dntb.gov.ua Simple examples include 4-fluoro-3-methylbenzoic acid, which is recognized as a versatile intermediate for creating active pharmaceutical ingredients (APIs) targeting conditions like inflammation and cancer. chemimpex.comnbinno.com

This compound represents a more complex derivative within this class. It is a biphenyl (B1667301) carboxylic acid, where a second phenyl ring, substituted with fluorine, is attached to the primary methylbenzoic acid structure. This structural feature positions it as a potential building block for even more intricate molecules, where the biphenyl core is often associated with specific biological activities. The presence of the 3-fluorophenyl group, in particular, suggests its design is aimed at leveraging the unique electronic properties of fluorine to influence interactions with biological targets, a common strategy in modern drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(15)8-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGAPBDUMYRGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673477 | |

| Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008773-96-3 | |

| Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Fluorine Substitution on Biological Activity

The incorporation of fluorine into pharmacologically active compounds is a widely used strategy in medicinal chemistry to modulate a molecule's properties. researchgate.net Due to its small size and high electronegativity, fluorine can enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins. researchgate.netnih.gov These effects are often attributed to fluorine's ability to alter the electronic nature of the aromatic ring and participate in unique intermolecular interactions. researchgate.net

The position of the fluorine atom on the phenyl ring—whether it be ortho, meta, or para—can drastically alter the biological activity of a compound. This phenomenon, known as positional isomerism, is a key consideration in drug design. The electronic and steric effects of the fluorine atom change depending on its location, thereby modulating the molecule's interaction with its biological target.

For instance, in studies of menin-MLL inhibitors, a compound featuring a fluorine at the meta position of a phenyl ring demonstrated a four-fold improvement in binding affinity compared to its non-fluorinated counterpart. acs.org Similarly, research on inhibitors of human equilibrative nucleoside transporters (ENTs) has shown that the position of halogen substitutes on a fluorophenyl group is essential for inhibitory activity. frontiersin.orgpolyu.edu.hk In a series of Schiff bases, methyl group substituents at the meta and para positions resulted in greater antibacterial and antifungal activity compared to the ortho position, highlighting that positional changes can significantly impact efficacy. researchgate.net

Table 1: Impact of Substituent Position on Biological Activity

| Compound Series | Substituent and Position | Relative Bioactivity/Binding Affinity | Reference |

|---|---|---|---|

| Menin-MLL Inhibitors | meta-Fluoro | 4-fold increase vs. unsubstituted | acs.org |

| Antimicrobial Schiff Bases | meta-Methyl | Higher activity vs. ortho | researchgate.net |

| Antimicrobial Schiff Bases | para-Methyl | Higher activity vs. ortho | researchgate.net |

| ENT Inhibitors | meta-Methyl | Activity regained vs. other analogues | polyu.edu.hk |

Fluorine's unique electronic properties allow it to participate in several types of ligand-receptor interactions that can significantly enhance binding affinity. While it is a poor hydrogen bond acceptor, organic fluorine can engage in favorable orthogonal multipolar interactions, such as between a carbon-fluorine (C-F) bond and a backbone carbonyl group (C=O) in a protein. nih.govacs.org These interactions, though subtle, can substantially contribute to the stability of a protein-ligand complex. nih.gov

Furthermore, fluorine substitution can modulate the conformation of a ligand, influencing how it fits into a receptor's binding pocket. acs.org In some cases, fluorine atoms can form halogen bonds with oxygen atoms in amino acid residues, providing an additional stabilizing force. mdpi.com The collective effect of these interactions can lead to a significant increase in the potency of fluorinated compounds. nih.gov

Methyl Group Effects on Molecular Recognition

The substitution of a hydrogen atom with a methyl group is a fundamental modification in structure-activity relationship studies. nih.gov This seemingly small change can have a profound impact on biological activity, an effect sometimes referred to as the "magic methyl" effect. ddg-pharmfac.net The addition of a methyl group can enhance binding affinity through several mechanisms.

Primarily, the methyl group can occupy a well-defined hydrophobic pocket within the protein's binding site, increasing affinity through favorable van der Waals interactions and the displacement of water molecules. nih.gov More significantly, a methyl group, particularly when placed ortho to a connecting bond in a biaryl system, can induce a specific torsional angle. acs.org This conformational constraint can pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding and leading to a dramatic increase in potency. nih.govacs.org

A striking example of this effect was observed in a series of p38α MAP kinase inhibitors, where the introduction of a single methyl group resulted in a greater than 200-fold increase in inhibitory activity. nih.gov

Table 2: Effect of Methyl Substitution on Inhibitor Potency

| Target | Parent Compound (R=H) Kᵢ | Methylated Compound (R=CH₃) Kᵢ | Fold Improvement | Reference |

|---|---|---|---|---|

| p38α MAP Kinase | > 10,000 nM | 48 nM | > 208 | nih.gov |

Carboxylic Acid Moiety in Biological Systems

The presence of a carboxylic acid can have a dual effect on a molecule's ability to cross biological membranes. The ionized carboxylate form increases aqueous solubility but generally limits passive diffusion across lipid bilayers due to its negative charge. nih.gov Conversely, the neutral, protonated form is more lipophilic and can more readily permeate membranes. This balance is a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Strategies to mask the carboxylic acid, such as creating ester prodrugs, are often employed to enhance cellular uptake, after which cellular enzymes hydrolyze the ester to release the active acidic drug.

Structure-activity relationship studies of benzoic acid derivatives as α-amylase inhibitors have shown that the presence and position of other functional groups relative to the carboxylic acid are critical. nih.gov The removal of the carboxylic acid, for instance through esterification, often leads to a substantial loss of activity, confirming its essential role in molecular recognition and inhibition. nih.gov For example, in a study of sirtuin inhibitors, converting the carboxylic acid of 4-dimethylaminobenzoic acid to its methyl ester resulted in weaker activity, while other modifications that removed the acidic proton led to a complete loss of activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational and statistical methodologies used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov These predictive models are crucial in the fields of drug discovery and materials science for screening virtual libraries of compounds and prioritizing synthesis and testing. For 4-(3-Fluorophenyl)-3-methylbenzoic acid, these analyses rely on calculating various molecular descriptors that numerically represent the compound's structural and electronic features.

The foundation of any QSAR or QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors can be categorized into several types, including electronic (related to charge distribution), steric (related to size and shape), hydrophobic (related to lipophilicity), and topological (related to atomic connectivity). nih.govmdpi.com The selection of relevant descriptors is a critical step in developing a statistically robust and predictive model. mdpi.com

For this compound, key physicochemical descriptors play a significant role in predicting its behavior. For example, lipophilicity, often expressed as LogP, is crucial for predicting membrane permeability and absorption. The Topological Polar Surface Area (TPSA) is another vital descriptor that correlates well with a molecule's transport properties. The number of hydrogen bond donors and acceptors, along with the count of rotatable bonds, provides insight into the molecule's potential for specific interactions with biological targets and its conformational flexibility. chemscene.com

Below is a table of key physicochemical descriptors for this compound that are commonly used in predictive models.

| Descriptor | Value | Significance in Predictive Models |

|---|---|---|

| Molecular Formula | C₁₄H₁₁FO₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 230.23 g/mol | A fundamental descriptor related to the size of the molecule. |

| LogP | 3.50 | Measures lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Correlates with passive molecular transport through membranes and is important for predicting oral bioavailability. chemscene.com |

| Hydrogen Bond Donors | 1 | Indicates the potential to donate a hydrogen atom to form a hydrogen bond, a key interaction in biological systems. chemscene.com |

| Hydrogen Bond Acceptors | 2 | Indicates the potential to accept a hydrogen atom in a hydrogen bond, influencing binding affinity. chemscene.com |

| Rotatable Bonds | 2 | Measures the conformational flexibility of the molecule, which can affect its ability to fit into a binding site. chemscene.com |

Computational chemistry offers powerful tools to elucidate the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of molecules like this compound. These methods allow for the simulation of molecular interactions and properties, providing insights that can guide the design of new analogues with improved characteristics.

Molecular Docking is a widely used technique to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein receptor. laurinpublishers.comnih.govijper.org In a hypothetical docking study of this compound, the carboxylic acid group would be expected to form key hydrogen bonds or ionic interactions within a receptor's active site. The biphenyl (B1667301) core would likely engage in hydrophobic interactions. The specific position of the 3-fluoro and 3-methyl groups would be critical; the fluorine atom can alter the electronic properties (molecular electrostatic potential) of its ring and form specific interactions (like halogen bonds), while the methyl group introduces steric bulk that influences the molecule's conformation and fit within the binding pocket. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by building a 3D model that relates the steric and electrostatic fields of a series of molecules to their biological activities. nih.gov For a series of analogues of this compound, a 3D-QSAR model could generate contour maps. These maps would highlight regions in 3D space where bulky groups, electron-withdrawing groups, or hydrogen-bonding features would be predicted to either increase or decrease activity, providing a visual roadmap for rational drug design.

Molecular Dynamics (MD) Simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation could reveal the stability of the binding pose predicted by docking, the role of water molecules in mediating interactions, and the conformational changes in both the ligand and the protein upon binding. nih.gov This provides a more realistic and detailed understanding of the molecular recognition process than static docking models alone.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

To perform a quantum chemical analysis of 4-(3-Fluorophenyl)-3-methylbenzoic acid, researchers would typically employ methods like Density Functional Theory (DFT) nih.govresearchgate.net. These calculations provide fundamental insights into the molecule's electronic properties.

This analysis involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability researchgate.net. A large gap generally implies high stability, whereas a small gap suggests the molecule is more reactive. For a molecule like this compound, the analysis would reveal how the electron density is distributed across the biphenyl (B1667301) structure and the carboxylic acid group, indicating the most probable sites for electron donation (HOMO) and acceptance (LUMO) rsc.orgwuxibiology.com. Without specific research on this compound, the exact energy values and orbital distributions remain undetermined.

The charge distribution across a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map nih.govresearchgate.netnih.gov. An MEP map illustrates the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions researchgate.netscispace.com. For this compound, one would expect negative potential around the oxygen atoms of the carboxylic acid group and potentially the fluorine atom, indicating likely sites for electrophilic attack. Positive potential regions would likely be found around the hydrogen atoms. This analysis is crucial for predicting how the molecule will interact with other molecules, such as biological receptors nih.gov. However, specific MEP maps and Mulliken charge analyses for this compound are not available in the reviewed literature.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.gov. This method is fundamental in drug discovery for predicting the interaction between a potential drug and its protein target.

Docking simulations for this compound would involve placing the molecule into the binding site of a target protein. The simulation would then explore various binding poses, identifying the most stable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces ed.ac.uk. The carboxylic acid group would likely act as a hydrogen bond donor and acceptor, while the fluorophenyl and methylphenyl rings would engage in hydrophobic or π-π stacking interactions with the protein's amino acid residues. The specific residues involved and the precise binding mechanism would depend entirely on the target protein, for which no specific docking studies with this compound have been published.

A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol) dntb.gov.ua. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. These predictions help in ranking potential drug candidates and understanding the structure-activity relationship ascentagepharma.com. While general principles suggest which interactions might be important, the quantitative prediction of binding affinity for this compound with any specific protein target is not available in existing research.

Computational Approaches to Membrane Permeation

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical representations that correlate a molecule's structural or physicochemical properties with its biological activity, in this case, its membrane permeability. nih.gov For benzoic acid derivatives, QSAR studies have shown that permeability is influenced by a variety of molecular descriptors. nih.gov The development of a QSAR model for a series of compounds including this compound would typically involve the calculation of descriptors such as hydrophobicity, molar refractivity, and aromaticity. nih.gov

Research on congeneric series of benzoic acids has highlighted that their permeability is significantly lower than that of other aromatic series like pyridines and quinolines. nih.gov This is attributed to the energy barrier associated with the need to protonate the acidic group to form a neutral species that can traverse the hydrophobic membrane core. nih.gov Consequently, the ionization state of the carboxylic acid group, which is dependent on its pKa and the experimental pH, is a crucial parameter in these models. nih.gov

For neutral benzoic acid species, important descriptors identified in computational models include the free energy of solvation in water, the polar surface area (PSA), and the difference in the free energy of solvation between a nonpolar solvent (like hexane) and water. nih.govnih.gov In contrast, for the ionized state, properties like the solvent-accessible surface area and cavity dispersion forces become more dominant. nih.govnih.gov

Below is an illustrative table of the types of molecular descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Category | Specific Descriptor | Calculated Value (Hypothetical) |

| Electronic | Dipole Moment | 3.5 D |

| Partial Charges | C(arbonyl)=+0.45, O(hydroxyl)=-0.60 | |

| Thermodynamic | Free Energy of Solvation (Water) | -8.5 kcal/mol |

| Free Energy of Solvation (Hexane) | -4.2 kcal/mol | |

| Steric/Topological | Molar Refractivity | 75.8 cm³/mol |

| Polar Surface Area (PSA) | 37.3 Ų | |

| Solvent Accessible Surface Area | 310.5 Ų | |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | 4.1 |

Molecular Dynamics (MD) Simulations

MD simulations offer a more detailed, atomistic view of the permeation process. semanticscholar.org This method simulates the movement of a molecule, such as this compound, through a model lipid bilayer over time, providing a dynamic picture of the interactions involved. qmul.ac.uk A key theoretical framework for interpreting these simulations is the inhomogeneous solubility-diffusion model. mdpi.comnih.gov This model posits that the permeability of a molecule is determined by its position-dependent free energy profile (potential of mean force, PMF) and its diffusion coefficient across the membrane. nih.gov

To calculate the permeability coefficient (Pm), MD simulations are used to compute the PMF, which represents the energy landscape the molecule encounters as it moves from the aqueous phase into and across the lipid bilayer. nih.gov The highest point on this energy profile represents the primary barrier to permeation. acs.org Various enhanced sampling techniques, such as umbrella sampling or adaptive biasing forces, are often employed to efficiently sample the entire permeation pathway. nih.gov

For benzoic acid, simulation studies have confirmed that only the neutral, protonated form of the molecule significantly contributes to permeation. nih.gov The simulations would model the interactions between the fluorophenyl and methyl groups of the target compound with the hydrophobic lipid tails of the membrane, as well as the interactions of the carboxylic acid group with the polar head groups of the lipids and the surrounding water molecules.

The following table outlines the typical data generated from MD simulations to predict the membrane permeability of a compound like this compound.

| Simulation Parameter/Result | Description | Typical Finding for a Benzoic Acid Derivative |

| Potential of Mean Force (PMF) | The free energy profile of the molecule as a function of its position along the axis perpendicular to the membrane surface. | A significant energy barrier located in the center of the bilayer, corresponding to the desolvation of the polar carboxylic acid group. |

| Position-Dependent Diffusion Coefficient (D(z)) | The diffusion rate of the molecule at different positions within the membrane. | The diffusion coefficient is typically lower in the ordered lipid headgroup region and higher in the more fluid core of the membrane. |

| Permeability Coefficient (Pm) | The overall rate of permeation, calculated by integrating the PMF and diffusion coefficient profiles. | Generally overestimated by 0.7 to 1.7 log units compared to experimental values, but provides valuable relative comparisons. nih.gov |

| Hydrogen Bonding Analysis | The number and lifetime of hydrogen bonds between the molecule and lipid or water molecules. | Shows the carboxylic acid group forming hydrogen bonds with water and lipid headgroups at the interface, which are broken as the molecule enters the hydrophobic core. |

By combining these computational approaches, a comprehensive in silico profile of the membrane permeation characteristics of this compound can be developed, providing crucial guidance for its potential as a therapeutic agent.

Preclinical Research and Biological Evaluation

In Vitro Assays for Target Engagement

In vitro assays are fundamental in early-stage drug discovery to determine how a compound interacts with its biological target. frontiersin.org These assays can range from enzyme inhibition studies to cell-based functional assessments, providing crucial data on a compound's mechanism of action and potency. frontiersin.orgnuvisan.com

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many drugs. Benzoic acid derivatives have been investigated for their ability to inhibit various enzymes.

Sialidase (Neuraminidase): While direct studies on 4-(3-Fluorophenyl)-3-methylbenzoic acid are not available, related benzoic acid derivatives have shown potential as neuraminidase inhibitors. For instance, the derivative NC-5 has demonstrated potent anti-influenza activity by inhibiting the neuraminidase enzyme of the H1N1 virus, including oseltamivir-resistant strains. nih.gov This compound exhibited 50% effective concentrations (EC₅₀) of 33.6 μM and 32.8 μM against influenza A (H1N1) and a resistant mutant (H1N1-H275Y), respectively. nih.gov This suggests that the benzoic acid scaffold can be a promising starting point for developing new antiviral agents targeting sialidase. nih.gov

Acetylcholinesterase: This enzyme is a key target in the management of Alzheimer's disease. Methanolic extracts of plants known to contain bioactive constituents, including phenolic acids, have demonstrated significant acetylcholinesterase inhibitory activity. scielo.org.mx For example, extracts from Syzygium cumini and Momordica charantia showed inhibitory potentials of 71.55% and 50.12%, respectively, highlighting the potential of natural product-derived compounds in this area. scielo.org.mx

Carbonic Anhydrase: Information regarding the inhibition of carbonic anhydrase by this compound is not readily available in the current literature. However, other enzymes have been shown to be inhibited by benzoic acid derivatives. For example, various phenolic acids, which share the benzoic acid core, have been studied for their inhibitory effects on α-amylase, a key enzyme in carbohydrate digestion. mdpi.com The inhibitory concentration (IC₅₀) values for these compounds vary, with 2,3,4-trihydroxybenzoic acid being a potent inhibitor (IC₅₀ = 17.30 mM) and 4-methylbenzoic acid being the weakest inhibitor in one study (IC₅₀ = 52.35 mM). mdpi.com Another study identified benzoic acid as a competitive inhibitor of tyrosinase with an IC₅₀ value of 119 µM. mdpi.com

Cell-Based Functional Assays

Cell-based assays provide a more biologically relevant context to evaluate a compound's activity by assessing its effects on living cells. americanpeptidesociety.org These assays can measure various cellular processes, including proliferation, cytotoxicity, and the modulation of signaling pathways. americanpeptidesociety.orgnjbio.com For example, the MTT assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines. preprints.org Several benzoic acid derivatives have been evaluated for their anticancer potential using such assays, showing IC₅₀ values in the micromolar range against cell lines like HeLa and MCF-7. preprints.org While specific cell-based functional assay data for this compound is not available, the activity of related compounds suggests this would be a valuable area for future investigation.

Antimicrobial Activity Assessments

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. globalresearchonline.net

Antibacterial Efficacy

Derivatives of benzoic acid have shown promise as antibacterial agents, particularly those incorporating fluorine atoms, which can enhance biological activity and metabolic stability. nih.gov

Research into pyrazole (B372694) derivatives of fluorophenyl-containing benzoic acids has identified several compounds with potent activity against Gram-positive bacteria, including drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. nih.govnih.gov In one study, hydrazone derivatives synthesized from 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid were tested against a panel of Gram-positive bacteria. nih.gov The N,N-Bisphenyl derivative, for instance, showed excellent activity against methicillin-resistant S. aureus strains with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL. nih.gov

Another study on 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives also highlighted potent activity against staphylococci and enterococci, with MIC values as low as 0.78 μg/mL. mdpi.com These compounds were found to be bactericidal and effective at inhibiting and eradicating biofilms. mdpi.com The plausible mode of action for these derivatives is the permeabilization of the bacterial cell membrane. mdpi.com

The table below summarizes the antibacterial activity of some fluorophenyl-containing benzoic acid derivatives, demonstrating their potential against various bacterial strains.

| Compound Derivative | S. aureus ATCC 25923 (Sa23) | S. aureus ATCC 700699 (Sa99) | B. subtilis ATCC 6623 (Bs) |

| 3-Fluorophenyl aniline (B41778) derivative | >50 | >50 | >50 |

| 4-Fluoro-3-methyl aniline derivative | 50 | 50 | 12.5 |

| 3-Chloro-4-methyl derivative | 6.25 | 3.12 | 6.25 |

| 4-Bromo-3-methyl aniline derivative | 6.25 | 6.25 | 6.25 |

| Bis(trifluoromethyl)aniline derivative | 3.12 | 0.78 | 3.12 |

| 4-Fluoro-3-trifluoromethyl derivative | 6.25 | 3.12 | 3.12 |

| Data sourced from a study on pyrazole derivatives of benzoic acid. mdpi.com Values are Minimum Inhibitory Concentrations (MIC) in μg/mL. |

Antifungal Properties

Benzoic acid and its derivatives have also been evaluated for their antifungal properties. nih.gov Studies have shown that these compounds exhibit varying levels of activity against fungal pathogens like Candida albicans. nih.govmdpi.com The structure-activity relationship is crucial, with specific substitutions on the benzoic acid ring influencing the antifungal effect. nih.gov For example, a study on various ester derivatives of benzoic acid found that methyl biphenyl-2-carboxylate showed notable activity against different strains of C. albicans, with MIC values ranging from 128 to 256 μg/mL. nih.gov While direct data on this compound is limited, the general antifungal potential of the benzoic acid scaffold suggests it could be a candidate for such investigations. nih.govnjbio.commdpi.com

Antiviral Potential

The antiviral potential of benzoic acid derivatives is an emerging area of research. As mentioned previously, the benzoic acid derivative NC-5 has been identified as a potent inhibitor of the influenza A virus, including oseltamivir-resistant strains. nih.gov Its mechanism of action involves the inhibition of the viral neuraminidase enzyme, which is critical for the release of new virus particles from infected cells. nih.gov The compound was effective in both in vitro and in vivo models, reducing virus-induced lung injury and improving survival rates in mice. nih.gov This finding underscores the potential of the benzoic acid chemical class in the development of novel antiviral therapeutics. nih.govsigmaaldrich.com

Anti-inflammatory and Antioxidant Investigations

There is no available scientific literature detailing the evaluation of this compound for anti-inflammatory or antioxidant properties. While research exists on the antioxidant and anti-inflammatory potential of broader classes of compounds like phenolic acids and other benzoic acid derivatives, no studies have been published that specifically assess this activity for this compound.

Other Reported Biological Activities

No other biological activities for this compound have been reported in peer-reviewed scientific literature.

Anti-sickling Properties

While various benzoic acid derivatives have been investigated for their potential to inhibit the sickling of red blood cells in sickle cell disease, no studies have been published that specifically test this compound for this property.

Proteostasis Network Modulation

The proteostasis network, which regulates protein synthesis, folding, and degradation, is a target for various therapeutic interventions. However, there are no available research articles that describe any investigation into the effects of this compound on this network.

Herbicidal Activity

While direct and specific research on the herbicidal properties of this compound is not extensively documented in publicly available scientific literature, the broader class of substituted benzoic acids has been a subject of interest in the development of herbicides. The herbicidal action of benzoic acid derivatives is often associated with their ability to mimic natural plant hormones, specifically auxins, leading to uncontrolled and disorganized growth that ultimately results in plant death. weedscience.org The specific substitutions on the phenyl ring, such as fluorine atoms and methyl groups, can significantly influence the compound's herbicidal efficacy, selectivity, and mode of action. chimia.ch

Research into various substituted benzoic acids provides insights into the potential herbicidal effects of compounds like this compound. Studies have explored how different functional groups and their positions on the benzoic acid core affect phytotoxicity.

Detailed Research Findings

One area of investigation involves the impact of cyan-substituted benzoic acids on plant growth and physiology. A study assessing the effects of 3-cyanobenzoic acid on maize (Zea mays), a C4 plant, revealed significant herbicidal potential. The application of 3-cyanobenzoic acid led to a marked reduction in plant growth and interfered with key photosynthetic processes. mdpi.com

The study reported substantial decreases in plant height, leaf area, and biomass. For instance, at a concentration of 1.0 mM, 3-cyanobenzoic acid reduced plant height by 20.3% and shoot fresh biomass by 45.9%. The impact on the root system was even more pronounced, with a 65.7% decrease in root length and a 62.9% reduction in fresh root biomass at the same concentration. These findings suggest that the compound disrupts hormonal balance and may act as an inhibitor of microtubule assembly, similar to other O-group herbicides that mimic auxin. mdpi.com

Furthermore, the research indicated that 3-cyanobenzoic acid compromised the photosynthetic activity of the maize plants. Key parameters such as the net assimilation rate, stomatal conductance, and the quantum yield of photosystem II were all negatively affected. The compound was also found to decrease the carboxylation rates of both RuBisCo and PEPCase, essential enzymes in the carbon fixation pathways of C4 plants. mdpi.com

In another study, benzoic acid derivatives isolated from the inflorescences of Piper cumanense were evaluated for their phytotoxicity. While these compounds demonstrated antifungal properties, their phytotoxic effects were found to be less potent than the positive control used in the study, suggesting that not all substituted benzoic acids possess strong herbicidal activity. nih.gov

The introduction of fluorine into the structure of benzoic acid derivatives has been shown in some cases to alter their herbicidal properties. chimia.ch For example, the fluorination of certain compounds can lead to changes in their activity and selectivity against different weed species. chimia.ch However, the specific impact of a 3-fluorophenyl substitution at the 4-position of 3-methylbenzoic acid on its herbicidal profile remains an area for further investigation.

The following table summarizes the inhibitory effects of 3-cyanobenzoic acid on the growth of maize seedlings, illustrating the type of data generated in preclinical herbicidal evaluations of substituted benzoic acids. mdpi.com

| Treatment Concentration | Plant Height Reduction (%) | Leaf Area Reduction (%) | Culm Diameter Reduction (%) | Shoot Fresh Biomass Reduction (%) | Root Length Reduction (%) | Fresh Root Biomass Reduction (%) |

| 0.5 mM | Not Reported | 21.4 | 26.5 | Not Reported | 45.5 | Not Reported |

| 1.0 mM | 20.3 | 42.0 | 34.9 | 45.9 | 65.7 | 62.9 |

Table 1: Herbicidal Effects of 3-Cyanobenzoic Acid on Maize (Zea mays) Seedlings mdpi.com

Q & A

Q. What are the standard synthetic routes for 4-(3-Fluorophenyl)-3-methylbenzoic acid?

Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling between 3-methyl-4-bromobenzoic acid and 3-fluorophenylboronic acid. Key steps include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of DMF/H₂O.

- Reaction conditions : 80–100°C for 12–24 hours under inert atmosphere.

- Workup : Acidic hydrolysis of ester intermediates (if applicable) and purification via recrystallization (e.g., ethanol/water) or column chromatography .

Q. How is the compound characterized for structural confirmation?

Methodological Answer: Critical analytical techniques include:

- 1H NMR (DMSO-d₆): Key signals include the aromatic protons (δ 7.2–8.1 ppm, multiplet) and methyl group (δ 2.3–2.5 ppm, singlet) .

- Melting Point : 169–171°C (consistent with fluorinated benzoic acid derivatives) .

- HPLC : Purity >98% using a C18 column (mobile phase: acetonitrile/0.1% TFA in water) .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: The 3-fluorophenyl group enhances electron-withdrawing effects, enabling:

Q. How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer: Contradictions may arise from:

- Purity variations : Ensure HPLC purity >98% and confirm absence of regioisomers (e.g., 2- vs. 3-fluorophenyl byproducts) .

- Assay conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability .

- Structural analogs : Compare activity with derivatives (e.g., 4-(4-fluorophenyl) vs. 4-(3-fluorophenyl)) to isolate substituent effects .

Q. What computational strategies optimize the compound’s interaction with biological targets?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with receptors (e.g., COX-2 for anti-inflammatory applications).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity .

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to identify key residues for mutagenesis studies .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer: Critical considerations include:

- Catalyst loading : Reduce Pd content to <50 ppm via scavengers (e.g., SiliaMetS Thiol) .

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective scale-up.

- Byproduct control : Monitor Suzuki coupling efficiency via LC-MS to minimize dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.